2-[(4-Chlorophenyl)(4-methyl-1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
2-[(4-CHLOROPHENYL)(4-METHYL-1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINE-1-SULFONYL)BENZOATE is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)(4-METHYL-1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINE-1-SULFONYL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Formation of the Piperidine Sulfonyl Benzoate: This involves the reaction of piperidine with sulfonyl chloride followed by esterification with benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)(4-METHYL-1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINE-1-SULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(4-CHLOROPHENYL)(4-METHYL-1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINE-1-SULFONYL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and functional groups.
Pharmaceuticals: The compound could be used as a lead compound for the development of new drugs.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)(4-METHYL-1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINE-1-SULFONYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CHLOROPHENYL)(4-METHYL-1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINE-1-SULFONYL)BENZOATE
- 2-[(4-CHLOROPHENYL)(4-METHYL-1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINE-1-SULFONYL)BENZOATE
Uniqueness
The uniqueness of 2-[(4-CHLOROPHENYL)(4-METHYL-1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINE-1-SULFONYL)BENZOATE lies in its specific combination of functional groups and aromatic rings, which may confer unique biological activity or material properties not found in similar compounds.
Properties
Molecular Formula |
C28H28ClN3O6S2 |
---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
2-(4-chloro-N-(4-methyl-1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 4-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C28H28ClN3O6S2/c1-20-6-5-7-25-26(20)27(30-39(25,34)35)32(23-12-10-22(29)11-13-23)18-19-38-28(33)21-8-14-24(15-9-21)40(36,37)31-16-3-2-4-17-31/h5-15H,2-4,16-19H2,1H3 |
InChI Key |
TUCCMQHZOADDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)S(=O)(=O)N=C2N(CCOC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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